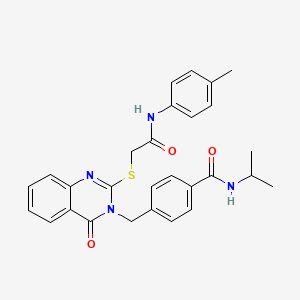
N-isopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H28N4O3S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
The compound’s molecular structure consists of an N-isopropylbenzamide core with a quinazolinone ring system. It also contains a sulfanyl (thioether) group and a carbamoyl moiety. The synthesis likely involves a series of chemical reactions, including amine alkylation, reduction, and possibly cyclization .
Pharmacological and Biological Activities
Neuroprotective Properties: Given its unique structure, this compound could potentially exhibit neuroprotective effects. Researchers might investigate its ability to prevent or mitigate neuronal damage in neurodegenerative diseases or brain injuries .
Anticancer Potential: Quinazolinone derivatives have been explored for their anticancer properties. This compound’s structure suggests it could interfere with cancer cell growth, signaling pathways, or DNA replication. In vitro and in vivo studies could assess its efficacy against specific cancer types .
Drug Development
Targeting Kinases: Quinazolinone-based compounds often target kinases involved in cell signaling. Researchers could explore whether this compound inhibits specific kinases implicated in diseases like cancer, inflammation, or autoimmune disorders .
Structure-Activity Relationship (SAR) Studies: By modifying different parts of the molecule, scientists can study the SAR to optimize its pharmacological properties. This compound could serve as a starting point for SAR investigations .
Materials Science and Organic Electronics
Organic Semiconductors: Certain quinazolinone derivatives exhibit semiconducting properties. Researchers might explore whether this compound can be incorporated into organic electronic devices, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .
Computational Chemistry
Molecular Docking Studies: Using computational methods, scientists can predict how this compound interacts with specific protein targets. Molecular docking simulations could identify potential binding sites and guide drug design .
Future Directions
Azo Dye Synthesis: Given its precursor role, this compound could be used in the synthesis of azo dyes, which find applications in textiles, printing, and coloring .
Dithiocarbamate Formation: Dithiocarbamates have diverse applications, including as chelating agents, fungicides, and corrosion inhibitors. Researchers might explore the conversion of this compound into dithiocarbamates .
Eigenschaften
IUPAC Name |
4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-18(2)29-26(34)21-12-10-20(11-13-21)16-32-27(35)23-6-4-5-7-24(23)31-28(32)36-17-25(33)30-22-14-8-19(3)9-15-22/h4-15,18H,16-17H2,1-3H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMHPSVWHDCDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2719439.png)
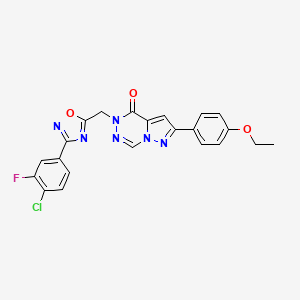
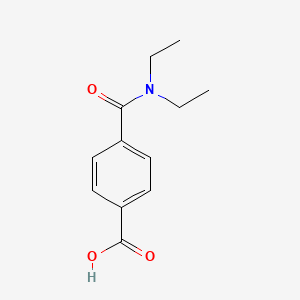

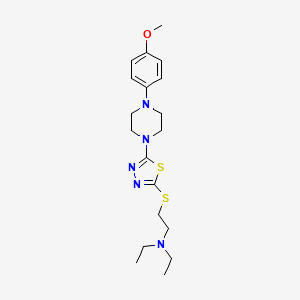
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)
![N-(3-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2719451.png)
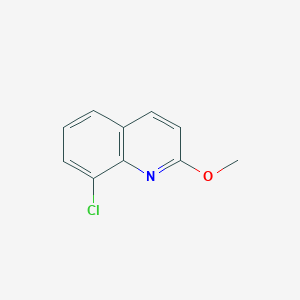
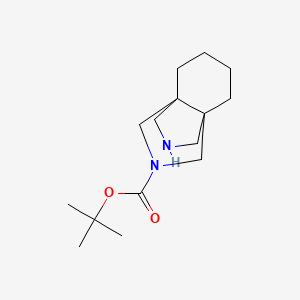
![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)


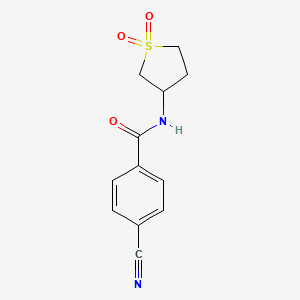
![3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2719462.png)